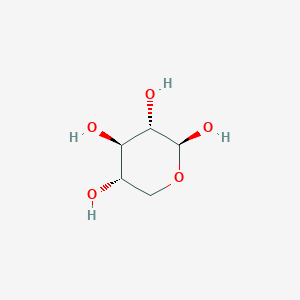
beta-l-Xylopyranose
Übersicht
Beschreibung
Beta-l-Xylopyranose is a type of monosaccharide, specifically a pentose, which is a carbohydrate that contains five carbon atoms . It is a key constituent of hemicelluloses, the second most abundant polysaccharide in nature after cellulose . The beta-xylopyranose motif is widely distributed in the plant kingdom .
Synthesis Analysis
The synthesis of beta-xylopyranosides has been a subject of interest due to the development of biomass-derived molecules and their numerous applications . General routes for the preparation of beta-xylopyranosides involve chemical and enzymatic pathways, depending on the nature of the glycosidic linkage and the aglycone moiety .Molecular Structure Analysis
The molecular structure of beta-l-Xylopyranose has been thoroughly investigated using computational strategies rooted in quantum chemistry . Its thermal degradation potential energy surfaces have been computed employing Minnesota global hybrid functional M06-2X in conjunction with the 6-311++G(d,p) Pople basis set .Chemical Reactions Analysis
The gas-phase pyrolytic reactivity of beta-D-xylopyranose has been thoroughly investigated . The thermochemical kinetic influence of the most prominent functionalizations of the beta-D-xylopyranose motif, specifically 4-methoxy, 5-carboxyl, and 2-O-acetyl, regarding the pyrolytic depolymerization mechanism has been analyzed .Physical And Chemical Properties Analysis
The physical and chemical properties of beta-l-Xylopyranose have been studied using computational strategies . Key thermodynamic quantities such as free energies, barrier heights, enthalpies of formation, and heat capacities have been computed .Wissenschaftliche Forschungsanwendungen
Synthesis and Applications
Beta-l-Xylopyranose, as a part of the β-xylopyranoside family, is significant due to its wide distribution in the plant kingdom and its presence in mammalian cells, specifically in proteoglycans. Its applications have expanded in recent years, particularly due to the development of biomass-derived molecules. Key applications include use as activators in the biosynthesis of glycosaminoglycans, enzyme inhibition, and as surfactants (Brusa, Muzard, Rémond, & Plantier-Royon, 2015).
Biochemical and Kinetic Analysis
Research on beta-xylosidases, enzymes that act on beta-l-Xylopyranose, has provided insights into their biochemical properties and potential industrial applications. For instance, the beta-xylosidase from Aspergillus awamori demonstrates a transglycosylating ability, which can be leveraged in various processes, including the production of xylooligosaccharides (Eneyskaya et al., 2007).
Industrial Applications of Xylanases
Xylan, which consists of beta-l-Xylopyranosyl units, has commercial interest due to its applications in animal feed, food manufacturing, textiles, and biofuel production. The enzymes endo-1,4-β-xylanase and β-xylosidase, primarily produced by fungi, are crucial in the hydrolysis of xylan. Their industrial significance is increasing as they aid in processes like pulp bleaching and ethanol production (Polizeli et al., 2005).
Computational Strategies for Improved Xylanase Function
Computational strategies have been employed to enhance the function of xylanases, enzymes that degrade xylan into beta-l-Xylopyranose. Mutations in xylanases from Thermomyces lanuginosus have been studied to improve their stability and efficiency, which is crucial for their application in high-temperature industrial processes like biobleaching in the pulp and paper industries (Karthik & Shukla, 2012).
Eigenschaften
IUPAC Name |
(2S,3S,4R,5S)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-QTBDOELSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10332203 | |
| Record name | beta-l-xylopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-l-Xylopyranose | |
CAS RN |
7322-30-7 | |
| Record name | beta-L-Xylopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007322307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | beta-l-xylopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10332203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .BETA.-L-XYLOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A68UJ03EQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



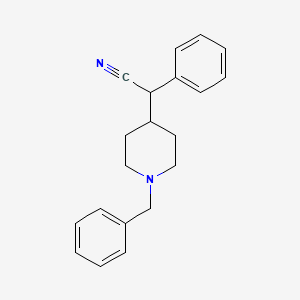
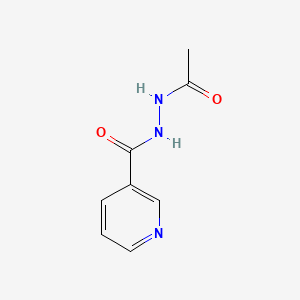
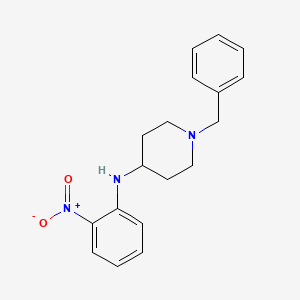
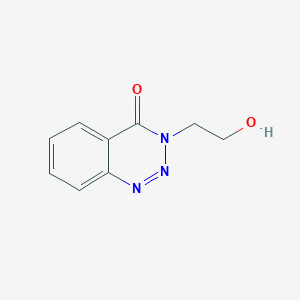


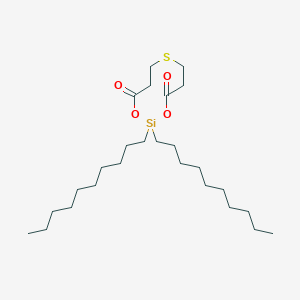
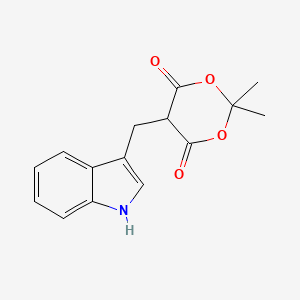
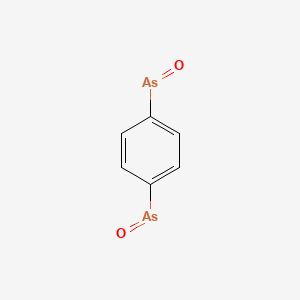
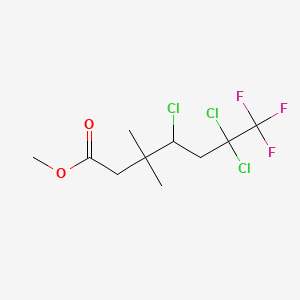
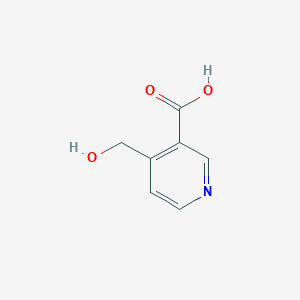
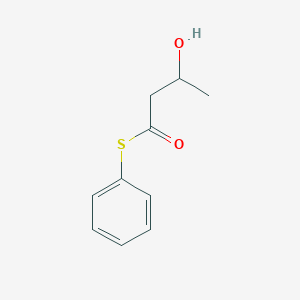
![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)
![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)